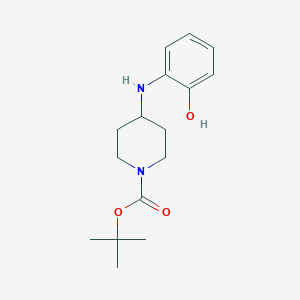

1-Boc-4-(2-Hydroxyphenylamino)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19/h4-7,12,17,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUNABSNYEGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625288 | |

| Record name | tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162045-48-9 | |

| Record name | tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 4 2 Hydroxyphenylamino Piperidine and Architecturally Similar Derivatives

Strategic Approaches to N-Boc Protection of Amine Functionalities

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The N-Boc protection of the piperidine (B6355638) nitrogen is a crucial step in the synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine, as it modulates the reactivity of the nitrogen and prevents unwanted side reactions.

The most common method for the introduction of the Boc group is the reaction of the parent amine with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O or Boc anhydride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the acidic byproduct, tert-butanol, and to deprotonate the amine, increasing its nucleophilicity. The choice of solvent is flexible, with dichloromethane, tetrahydrofuran (B95107) (THF), and acetone (B3395972) being commonly used. For instance, the synthesis of 1-Boc-4-piperidyl urea (B33335), a precursor to 1-Boc-4-aminopiperidine, is achieved by reacting 4-piperidyl urea with di-tert-butyl dicarbonate in the presence of triethylamine. researchgate.net

An alternative approach involves the use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), which can be advantageous in cases where the amine is sensitive or of low reactivity. While effective, the higher cost and lower atom economy of Boc-ON compared to (Boc)₂O make the latter the preferred choice for large-scale synthesis.

The following table summarizes a typical N-Boc protection reaction.

Table 1: Example of N-Boc Protection of a Piperidine Derivative| Starting Material | Reagent | Base | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|---|

| 4-Piperidyl urea | Di-tert-butyl dicarbonate | Triethylamine | Water/Dichloromethane | 20-25°C | 8-10 h | 1-Boc-4-piperidyl urea |

Formation of the Piperidine Ring System: Methodological Advancements

The construction of the piperidine ring is a pivotal aspect of the synthesis of the target molecule. Numerous classical and modern methods have been developed for the formation of this important heterocyclic system.

Multicomponent Reactions for Piperidine Scaffold Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules like piperidines. The Hantzsch pyridine (B92270) synthesis, followed by reduction, is a classical example that can be adapted for piperidine synthesis.

More contemporary MCRs often employ transition metal catalysts to achieve high levels of complexity and stereocontrol in a single step. For example, a ytterbium and silver co-catalyzed multicomponent reaction of dimethyl malonate and a formaldehyde (B43269) O-benzyl oxime has been reported for the synthesis of a highly functionalized piperidone derivative, which can serve as a versatile precursor to multisubstituted piperidines. researchgate.net

Direct Reductive Amination Protocols in Piperidine Synthesis

Direct reductive amination is arguably one of the most powerful and widely used methods for the formation of C-N bonds and is highly relevant to the synthesis of 4-aminopiperidine (B84694) derivatives. This one-pot procedure involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A key starting material for the synthesis of this compound is N-Boc-4-piperidone. The reductive amination of N-Boc-4-piperidone with an appropriate aniline (B41778) derivative is a direct and efficient strategy to construct the 4-anilino-piperidine core. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective choice that tolerates a wide range of functional groups. google.com

For the synthesis of the parent structure, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, N-Boc-4-piperidinone is reacted with aniline in the presence of STAB and a catalytic amount of acetic acid. google.comnih.gov This reaction proceeds in high yield and demonstrates the feasibility of this approach.

A plausible synthetic route to the core of the target molecule would involve the reductive amination of N-Boc-4-piperidone with 2-aminophenol (B121084). The reaction would likely require careful optimization of conditions to avoid side reactions involving the phenolic hydroxyl group.

Table 2: Reductive Amination for the Synthesis of 4-Anilino-Piperidine Derivatives

| Ketone | Amine | Reducing Agent | Solvent | Additive | Yield | Product |

|---|---|---|---|---|---|---|

| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Acetic Acid | 98% | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate |

| N-Boc-4-piperidone | 3,4-Dichloroaniline | Sodium triacetoxyborohydride (STAB) | Not specified | Not specified | Not specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic systems, including piperidines. These reactions can be broadly classified based on the type of bond being formed (C-C or C-N) and the nature of the cyclization precursor.

A common strategy involves the intramolecular cyclization of an amino-tethered halide or sulfonate. For example, the treatment of an N-protected amino alcohol with thionyl chloride can generate an amino chloride in situ, which then undergoes intramolecular nucleophilic substitution to form the piperidine ring. Another approach is the intramolecular hydroamination of alkenes or alkynes, often catalyzed by transition metals such as palladium or gold.

Annulation strategies, where a new ring is fused onto an existing structure, also provide access to piperidine derivatives. The Diels-Alder reaction of a nitrogen-containing diene with a dienophile, followed by reduction, is a classic example of a [4+2] annulation to form a six-membered nitrogen heterocycle.

Stereoselective and Enantioselective Synthesis of Piperidine Derivatives

The development of stereoselective and enantioselective methods for the synthesis of piperidines is of paramount importance, as the biological activity of many piperidine-containing drugs is highly dependent on their stereochemistry.

Chiral pool synthesis, starting from readily available chiral natural products like amino acids or sugars, is a common approach. For instance, L-lysine can be converted into enantiopure 2-substituted piperidines.

Asymmetric catalysis offers a more flexible and efficient route to enantiomerically enriched piperidines. This includes enantioselective hydrogenation of pyridine derivatives using chiral transition metal catalysts, asymmetric aza-Diels-Alder reactions, and enantioselective intramolecular cyclizations. For example, a palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derived from N-Boc 4-piperidone (B1582916) has been developed to access chiral piperidinyl allylic boronates, which are versatile intermediates for the synthesis of substituted piperidines. chemicalbook.com

Regioselective Introduction of the 4-(2-Hydroxyphenylamino) Moiety

The final key transformation in the synthesis of this compound is the regioselective formation of the C-N bond between the 4-position of the piperidine ring and the 2-hydroxyphenyl group. This can be achieved through several modern cross-coupling reactions or via a nucleophilic aromatic substitution strategy. The starting material for these approaches is typically tert-butyl piperidin-4-ylcarbamate.

A highly effective method for the formation of aryl-nitrogen bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine has a broad substrate scope and high functional group tolerance. For the synthesis of the target molecule, a Buchwald-Hartwig coupling between tert-butyl piperidin-4-ylcarbamate and a suitably protected 2-halophenol (e.g., 2-bromophenol) would be a viable strategy. The use of specialized phosphine (B1218219) ligands, such as XPhos or t-BuXPhos, is often crucial for achieving high yields and catalyst turnover numbers. nih.gov A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required. The free hydroxyl group of 2-bromophenol (B46759) could potentially interfere with the reaction, necessitating a protection-deprotection sequence.

The Ullmann condensation is a classical copper-catalyzed alternative to the Buchwald-Hartwig amination for the formation of aryl-nitrogen bonds. researchgate.net While it often requires harsher reaction conditions (higher temperatures and stoichiometric copper), it can be effective for certain substrates where palladium-based methods fail. Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands such as 1,10-phenanthroline (B135089) to improve yields and reaction conditions.

A promising alternative strategy is nucleophilic aromatic substitution (SNAr) . This reaction proceeds readily when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halide. libretexts.org A plausible route to this compound via SNAr would involve the following steps:

Reaction of tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene. The highly activated fluorine atom is readily displaced by the amine nucleophile. researchgate.net

Subsequent reduction of the nitro group to an amine.

Conversion of the resulting aromatic amine to a phenol, for example, via diazotization followed by hydrolysis.

Table 3: Potential Strategies for the Regioselective Introduction of the Aryl Amino Moiety

| Method | Piperidine Component | Aryl Component | Catalyst/Reagents | Key Considerations |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | tert-Butyl piperidin-4-ylcarbamate | 2-Bromophenol (or protected derivative) | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu) | Potential for side reactions with the free hydroxyl group; may require protection. |

| Ullmann Condensation | tert-Butyl piperidin-4-ylcarbamate | 2-Iodophenol | Copper catalyst (e.g., CuI), ligand (e.g., 1,10-phenanthroline), base (e.g., K₂CO₃) | Typically requires higher temperatures than Buchwald-Hartwig amination. |

| Nucleophilic Aromatic Substitution (SNAr) | tert-Butyl piperidin-4-ylcarbamate | 1-Fluoro-2-nitrobenzene | Base (e.g., K₂CO₃ or Et₃N), followed by reduction (e.g., H₂/Pd/C) and diazotization/hydrolysis | Multi-step process but avoids transition metal catalysts for the C-N bond formation. |

Amination Reactions at C4 of the Piperidine Ring

The formation of the bond between the C4 position of the piperidine ring and the nitrogen of the arylamine is a pivotal step in the synthesis of this compound. Two primary methods dominate this transformation: reductive amination and Buchwald-Hartwig amination.

Reductive Amination: This is a widely used, operationally simple method for forming C-N bonds. researchgate.net The synthesis of the target compound or its analogues often starts with N-Boc-4-piperidone and the corresponding aniline. dtic.milchemicalbook.com The reaction proceeds via the initial formation of an imine or enamine intermediate between the ketone of the piperidone and the amine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. researchgate.netdtic.mil The use of STAB is often preferred due to its mild nature and tolerance of a slightly acidic medium, which can facilitate iminium ion formation without significantly reducing the starting ketone. dtic.mil

For example, the reaction of N-Boc-4-piperidone with aniline in dichloromethane, using sodium triacetoxyborohydride and acetic acid, yields the corresponding 4-phenylamino-piperidine derivative in high yield. chemicalbook.com This approach is highly versatile and applicable to a wide range of substituted anilines and piperidones. researchgate.netyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful alternative for constructing aryl C-N bonds, especially when reductive amination is not suitable. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with an amine. wikipedia.org In the context of synthesizing the title compound, this would typically involve reacting 1-Boc-4-aminopiperidine with a suitably protected 2-halophenol (e.g., 2-bromophenol or 2-chlorophenol). The reaction requires a palladium catalyst (such as a Pd(0) or Pd(II) source), a phosphine ligand, and a base. organic-chemistry.orgacsgcipr.org

The choice of ligand is critical for the reaction's success, with sterically hindered, electron-rich phosphine ligands often providing the best results. wikipedia.orgnih.gov The development of various generations of these catalysts has significantly expanded the scope of the reaction to include a wide array of amines and aryl halides, often under milder conditions. wikipedia.org For instance, the coupling of tert-butyl 4-amino-piperidine-1-carboxylate with 4-bromo-1-fluorobenzene has been demonstrated using a palladium catalyst and a specialized phosphine ligand in xylene at elevated temperatures.

| Method | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Advantages |

|---|---|---|---|---|

| Reductive Amination | N-Boc-4-piperidone, 2-Aminophenol | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN) | Dichloromethane, Acetic Acid, Room Temperature dtic.milchemicalbook.com | Operational simplicity, mild conditions, readily available reagents researchgate.net |

| Buchwald-Hartwig Amination | 1-Boc-4-aminopiperidine, 2-Halophenol (e.g., 2-bromophenol) | Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., X-Phos), Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene, Xylene), Inert atmosphere, Heat researchgate.net | Broad substrate scope, high functional group tolerance wikipedia.org |

Synthetic Routes to Hydroxylated Arylamine Precursors

The key hydroxylated arylamine precursor for the synthesis of the target compound is 2-aminophenol. Industrially, 2-aminophenol is typically synthesized through the reduction of 2-nitrophenol (B165410). wikipedia.org This reduction can be achieved using several methods:

Catalytic Hydrogenation: This is a common industrial method involving the hydrogenation of 2-nitrophenol in the presence of various catalysts. wikipedia.org

Metal-Acid Reduction: Classic methods may use iron powder in an acidic medium to reduce the nitro group. wikipedia.org However, this can generate significant waste. chemicalbook.com

Sodium Sulfide (B99878) Reduction: Another approach involves using sodium sulfide or hydrosulfide (B80085) for the reduction. chemicalbook.com

More recent and specialized synthetic methods for accessing 2-aminophenol derivatives are continually being developed. For example, researchers have explored copper photocatalysis to react triplet-state nitroarenes with acyl radicals, forming acylated 2-aminophenols. thieme-connect.com Other methods involve the cyclization of 2-aminophenols with cyanating agents to form other heterocyclic structures, highlighting the versatility of this precursor. nih.gov

| Method | Precursor | Key Reagents | Description |

|---|---|---|---|

| Catalytic Hydrogenation | 2-Nitrophenol | H2, Metal Catalyst (e.g., Pd/C) | Industrial method involving catalytic reduction of the nitro group. wikipedia.org |

| Iron Reduction | 2-Nitrophenol | Fe, Acid | A traditional method, though it can produce significant iron sludge waste. wikipedia.orgchemicalbook.com |

| Copper Photocatalysis | Nitroarenes | Copper photocatalyst, Acyl chlorides, Visible light | An emerging method for the direct synthesis of acylated 2-aminophenol derivatives. thieme-connect.com |

Orthogonal Protecting Group Strategies in Complex Piperidine Syntheses

In the synthesis of complex molecules like this compound, which contains multiple reactive sites (a secondary amine on the piperidine ring, a phenolic hydroxyl group, and the secondary arylamino group), the use of protecting groups is essential. jocpr.com An orthogonal protecting group strategy is particularly powerful, as it allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. jocpr.combiosynth.com

The title compound features a tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen. The Boc group is a cornerstone of this strategy and is classified as an acid-labile protecting group, typically removed using strong acids like trifluoroacetic acid (TFA). biosynth.comcreative-peptides.com

In a more complex synthesis, other functional groups might also require protection. For instance, the phenolic hydroxyl group could be protected with a benzyl (B1604629) (Bn) group, which is typically removed by hydrogenolysis (H₂/Pd). A different amine elsewhere in a molecule could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is commonly removed using a solution of piperidine in DMF. creative-peptides.comub.edu

The combination of Boc (acid-labile), Fmoc (base-labile), and Bn (hydrogenolysis-labile) groups in one molecule represents a classic orthogonal system. This allows chemists to unmask and react with specific functional groups in a planned sequence without disturbing others, which is critical for the controlled, stepwise assembly of polyfunctional molecules. jocpr.combiosynth.com

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Acidic (e.g., TFA, HCl) biosynth.com | Stable to base and hydrogenolysis biosynth.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine in DMF) creative-peptides.com | Stable to acid and hydrogenolysis biosynth.com |

| Benzyl | Bn | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base biosynth.com |

| Allyloxycarbonyl | Alloc | Amine | Pd(0) catalyst and scavenger biosynth.comub.edu | Stable to acid and base ub.edu |

Sustainable and Green Chemistry Practices in Piperidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. unibo.it For piperidine synthesis, several green strategies have been developed.

One major focus is the use of environmentally benign solvents. Water is a highly desirable green solvent, and methods have been developed for the hydrogenation of pyridine derivatives to piperidines in water. nih.gov Ethanol (B145695) is also considered a preferable green solvent over methanol (B129727) due to its lower toxicity and availability from renewable resources. ajgreenchem.com Kinetic studies have shown that ethanol can even accelerate the rate of certain piperidine syntheses compared to methanol. ajgreenchem.com

Another green approach is the development of one-pot or tandem reactions, which reduce the number of separate workup and purification steps, thereby saving solvents, energy, and time. organic-chemistry.org For example, iridium-catalyzed hydrogen borrowing catalysis allows for the [5+1] annulation of diols and amines to form piperidines, where water is the only byproduct. nih.gov

Structure Activity Relationship Sar and Rational Design Principles of Piperidine Derivatives with a 4 Hydroxyphenylamino Moiety

Conformational Analysis of the Piperidine (B6355638) Core and its Impact on Ligand-Target Interactions

The three-dimensional conformation of the piperidine ring is a critical determinant of a ligand's ability to bind to its biological target. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. thieme-connect.comwikipedia.org However, other conformations such as the boat and twist-boat are also possible, although generally higher in energy. wikipedia.orgacs.org The specific conformation adopted by the piperidine core, and the axial or equatorial orientation of its substituents, directly influences the spatial presentation of key pharmacophoric features, thereby dictating the ligand-target interactions.

The chair conformation of a 4-substituted piperidine can exist in two interconverting chair forms, with the substituent occupying either an axial or an equatorial position. The energetic preference for one form over the other is influenced by the steric bulk of the substituent and potential intramolecular interactions. For the 4-(2-Hydroxyphenylamino) substituent, its size would generally favor an equatorial orientation to minimize 1,3-diaxial interactions. However, the potential for intramolecular hydrogen bonding between the amino proton and the piperidine nitrogen or other parts of the molecule could influence this equilibrium.

The precise geometry of the piperidine ring and the orientation of the 4-(2-hydroxyphenylamino) group are pivotal for optimal interaction with the binding pocket of a receptor. An equatorial orientation typically places the substituent in a more accessible position for intermolecular interactions, while an axial orientation may be required to interact with deeper, more specific pockets within the receptor.

Influence of N-Substitution (e.g., Boc Group) on Conformational Preferences and Biological Activity

The presence of the N-Boc group introduces steric hindrance and alters the electronic properties of the piperidine nitrogen. This can affect the ring's conformational flexibility and the equilibrium between different chair and non-chair conformations. For N-acylpiperidines, which includes N-Boc derivatives, both chair and twist-boat conformations have been observed. nih.gov The planarity of the amide bond in the Boc group can lead to a phenomenon known as pseudoallylic strain, which can influence the orientation of substituents at the C2 and C6 positions. nih.gov

From a biological activity perspective, the N-Boc group can serve multiple purposes. It can act as a lipophilic moiety, potentially enhancing membrane permeability. Furthermore, the Boc group can function as a protecting group, preventing the piperidine nitrogen from engaging in interactions that might be detrimental to the desired pharmacological activity. In some cases, the Boc group itself can be crucial for potency, potentially by occupying a specific hydrophobic pocket within the receptor binding site. researchgate.net

The table below summarizes the general influence of N-substituents on the properties of piperidine derivatives.

| N-Substituent | General Effect on Conformation | Potential Impact on Biological Activity |

| Hydrogen | Allows for protonation and potential ionic interactions. | Can act as a hydrogen bond donor. |

| Small Alkyl (e.g., Methyl) | Generally maintains the chair conformation. | Can fill small hydrophobic pockets. |

| Bulky Alkyl (e.g., tert-Butyl) | Can introduce steric strain, potentially distorting the chair. | May provide a better fit in larger hydrophobic pockets. |

| Acyl (e.g., Boc) | Can lead to a mixture of chair and twist-boat conformations. nih.gov | Can act as a lipophilic group and influence potency. researchgate.net |

| Aryl | Can influence the electronic properties of the nitrogen. | May engage in π-stacking interactions. |

Investigation of the 4-(2-Hydroxyphenylamino) Substituent's Role in Receptor Recognition and Ligand Efficacy

The 4-(2-hydroxyphenylamino) substituent is a key pharmacophoric element, contributing significantly to receptor recognition and ligand efficacy through a combination of electronic and steric interactions.

Modification of the Phenyl Ring and its Effect on Pharmacological Profiles

The phenyl ring of the 4-(2-hydroxyphenylamino) moiety provides a scaffold for modification to fine-tune the pharmacological profile of the compound. Alterations to the substitution pattern on the phenyl ring can impact potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement of the phenyl ring is another strategy employed in drug design to improve properties such as metabolic stability and solubility. nih.govresearchgate.netcambridgemedchemconsulting.com Saturated carbocyclic or heterocyclic rings can be used to mimic the spatial arrangement of the phenyl ring while offering different physicochemical characteristics. researchgate.netenamine.net

The following table illustrates the potential effects of various phenyl ring modifications.

| Modification | Example Substituent(s) | Potential Effect on Pharmacological Profile |

| Electron-donating groups | -OCH3, -CH3 | May enhance π-π stacking interactions. |

| Electron-withdrawing groups | -Cl, -F, -CF3 | Can alter the pKa of the hydroxyl group and influence hydrogen bonding. |

| Positional Isomerism | Moving the hydroxyl group (e.g., to the 3- or 4-position) | Can drastically alter the hydrogen bonding pattern and receptor interaction. nih.gov |

| Bioisosteric Replacement | Cyclohexyl, Pyridyl | Can improve metabolic stability and solubility. researchgate.netcambridgemedchemconsulting.com |

Significance of the Hydroxyl Group in Molecular Interactions

The hydroxyl group on the phenyl ring is a critical functional group that can participate in a variety of non-covalent interactions, most notably hydrogen bonding. acs.orgresearchgate.net As a hydrogen bond donor and acceptor, the hydroxyl group can form specific and directional interactions with amino acid residues in the receptor's binding pocket, such as serine, threonine, tyrosine, aspartate, or glutamate. acs.orgnih.govnih.gov These hydrogen bonds can significantly contribute to the binding affinity and selectivity of the ligand. acs.org

The position of the hydroxyl group is paramount. An ortho-hydroxyl group, as in the case of the 2-hydroxyphenylamino moiety, can also participate in intramolecular hydrogen bonding with the adjacent amino group. nih.gov This intramolecular hydrogen bond can rigidify the conformation of the substituent, pre-organizing it for optimal binding to the receptor and reducing the entropic penalty upon binding. The acidity of the phenolic proton can also be modulated by other substituents on the phenyl ring, which in turn affects the strength of the hydrogen bonds it can form.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine-Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.com For piperidine-derived compounds, QSAR models can be developed to predict the activity of new analogs and to guide the design of more potent and selective ligands.

In a typical QSAR study for piperidine derivatives, a set of compounds with known biological activities is used as a training set. A variety of molecular descriptors are calculated for each compound, which can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, pharmacophore features.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated R² (Q²), indicating its predictive power.

For 4-phenylpiperidine derivatives, QSAR studies have been successfully employed to understand the structural requirements for activity at various receptors. nih.gov These models can highlight the importance of specific physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), in determining the biological response.

Pharmacophore Elucidation and Lead Compound Optimization Strategies for Piperidine Scaffolds

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a ligand to interact with a specific biological target. nih.govnih.govresearchgate.netresearchgate.netbiointerfaceresearch.com For piperidine scaffolds, a pharmacophore model can guide the design of new derivatives with improved affinity and selectivity.

A typical pharmacophore for a piperidine-based ligand might include features such as:

A basic nitrogen atom: Capable of forming ionic interactions or hydrogen bonds.

A hydrophobic feature: Representing the piperidine ring or other nonpolar groups.

Hydrogen bond donors and acceptors: Such as the hydroxyl and amino groups of the 4-(2-hydroxyphenylamino) moiety.

An aromatic ring: For potential π-stacking interactions.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new hits with diverse chemical scaffolds. wikipedia.org

Lead compound optimization for piperidine scaffolds involves a multi-parameter approach aimed at improving not only potency and selectivity but also pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). thieme-connect.comthieme-connect.comresearchgate.net Strategies for lead optimization include:

Fine-tuning of substituents: Iterative modification of the substituents on the piperidine ring and the 4-(hydroxyphenylamino) moiety to enhance target engagement.

Scaffold hopping: Replacing the piperidine core with other heterocyclic systems to explore new chemical space and potentially improve properties.

Introduction of chiral centers: The synthesis and evaluation of individual enantiomers can lead to improved potency and selectivity, as stereoisomers often exhibit different pharmacological profiles. thieme-connect.comresearchgate.net

Modulation of physicochemical properties: Adjusting lipophilicity, polarity, and pKa to optimize oral bioavailability and metabolic stability.

Through the synergistic application of SAR, QSAR, and pharmacophore modeling, medicinal chemists can rationally design and optimize piperidine derivatives like "1-Boc-4-(2-Hydroxyphenylamino)piperidine" to develop novel therapeutic agents with desired pharmacological profiles.

Computational Chemistry and Advanced Molecular Modeling of 1 Boc 4 2 Hydroxyphenylamino Piperidine

Density Functional Theory (DFT) for Electronic Structure and Conformational Landscape Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometrical parameters, vibrational frequencies, and various electronic properties of 1-Boc-4-(2-hydroxyphenylamino)piperidine.

Optimized Geometry and Conformational Preference: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of atoms. researchgate.net For this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. The bulky tert-butoxycarbonyl (Boc) group and the 2-hydroxyphenylamino substituent can exist in either axial or equatorial positions. Potential Energy Scan (PES) studies can be employed to investigate the conformational preferences and rotational barriers of the molecule. researchgate.net Generally, large substituents on a piperidine ring favor the equatorial position to minimize steric hindrance.

Electronic Properties: Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) surface map reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the electron-rich oxygen and nitrogen atoms are expected to be sites of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Reflects chemical reactivity and stability researchgate.net |

| Dipole Moment | ~ 2.5 - 3.5 D | Measures the molecule's overall polarity |

| Note: These values are illustrative and based on typical DFT calculations for similar piperidine derivatives. |

Molecular Dynamics (MD) Simulations to Probe Conformational Flexibility and Solvation Effects

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational flexibility and interactions with the environment, such as a solvent.

For this compound, MD simulations can:

Explore Conformational Space: Track the transitions between different chair and boat conformations of the piperidine ring and the rotation of its substituents.

Analyze Solvation: Simulate the compound in a solvent box (e.g., water or DMSO) to study how solvent molecules arrange around it. This is crucial for understanding its solubility and how the solvent might influence its conformation and reactivity. The simulations can quantify the number of hydrogen bonds formed between the solute and solvent, providing insight into solvation thermodynamics.

Calculate Free Energy Landscapes: Determine the relative energies of different conformations in a solvent, providing a more accurate picture of the conformational landscape than in-vacuum DFT calculations.

Molecular Docking and Binding Energy Calculations for Potential Biological Targets

The piperidine scaffold is a "privileged" structure in medicinal chemistry, found in numerous pharmaceuticals. researchgate.netresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Derivatives of 4-anilinopiperidine, structurally related to the target compound, are known to be intermediates in the synthesis of potent analgesics and may interact with various receptors. wikipedia.orgcaymanchem.com Furthermore, piperidine derivatives have been investigated as inhibitors for a wide range of biological targets, including acetylcholinesterase (AChE), histone deacetylases (HDACs), and HIV-1 protease. nih.govplos.org

A typical docking workflow for this compound would involve:

Target Selection: Identifying potential protein targets based on the structural similarity of the compound to known active ligands. Targets could include opioid receptors, kinases, or proteases.

Docking Simulation: Using software like AutoDock or GOLD to place the flexible ligand into the binding site of the rigid or flexible receptor. nih.gov

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, are analyzed. The 2-hydroxyphenylamino moiety, for instance, can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a binding site.

| Potential Protein Target | Docking Score (Illustrative) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase (AChE) | -8.5 kcal/mol | Trp84, Tyr70, Ser122 |

| HIV-1 Protease | -9.2 kcal/mol | Asp25, Asp29, Gly27 |

| VEGFR-2 Kinase | -7.9 kcal/mol | Cys919, Asp1046, Glu885 |

| Note: These are hypothetical results to illustrate the output of a molecular docking study. Actual results would require specific simulations. |

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions, including the synthesis of this compound. A common route to synthesize such a compound is through the reductive amination of N-Boc-4-piperidone with 2-aminophenol (B121084).

DFT calculations can be used to model this entire reaction pathway:

Intermediate Identification: The structures and energies of all reactants, intermediates (e.g., the hemiaminal and iminium ion), and products are calculated.

Transition State (TS) Searching: The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For instance, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, DFT has been used to compare different catalytic pathways and explain experimental outcomes by analyzing the free energy profiles of proposed mechanisms. acs.org Similarly, computational analysis can clarify the stereoselectivity of reactions that produce substituted piperidines. nih.gov

De Novo Molecular Design and Virtual Screening Methodologies for Piperidine Scaffolds

The piperidine ring is a versatile scaffold for drug discovery. researchgate.net Computational methods like de novo design and virtual screening are used to explore chemical space and identify novel derivatives with desired biological activities.

Virtual Screening: This involves computationally screening large libraries of compounds against a specific biological target. nih.gov A library of virtual compounds based on the 1-Boc-4-(phenylamino)piperidine scaffold could be generated by varying the substituents on the phenyl ring. These compounds would then be docked into a target protein, and the top-scoring hits would be prioritized for synthesis and experimental testing. nih.gov

De Novo Design: These algorithms build new molecules from scratch or by modifying existing scaffolds. researchgate.netnih.gov Starting with the this compound core, a de novo design program could suggest modifications—such as adding or changing functional groups—to optimize its binding affinity and selectivity for a chosen target. This approach allows for the creation of novel structures that may not exist in current compound libraries.

These computational strategies accelerate the drug discovery process by focusing laboratory efforts on the most promising candidates, saving time and resources. nih.gov

Spectroscopic Characterization and Mechanistic Investigations of 1 Boc 4 2 Hydroxyphenylamino Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and stereochemistry of 1-Boc-4-(2-hydroxyphenylamino)piperidine.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The nine protons of the tert-butoxycarbonyl (Boc) group would appear as a sharp singlet, typically in the upfield region around 1.4-1.5 ppm. The protons on the piperidine (B6355638) ring would present as a series of multiplets. The axial and equatorial protons at the C2, C3, C5, and C6 positions would split each other, appearing in the range of 1.3 to 4.2 ppm. The proton at the C4 position, being attached to the substituted amino group, would likely appear as a multiplet around 3.4-3.6 ppm. The aromatic protons of the 2-hydroxyphenyl group are expected to be in the downfield region (approximately 6.6-7.0 ppm), showing a complex splitting pattern due to ortho and meta couplings. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the Boc group is expected around 155 ppm, while the quaternary carbon and the methyl carbons of the Boc group would appear near 80 ppm and 28 ppm, respectively. The carbons of the piperidine ring would resonate between 30 and 55 ppm. The aromatic carbons of the 2-hydroxyphenyl ring would be found in the 115-150 ppm range, with the carbon bearing the hydroxyl group appearing at the more downfield end of this range.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc group (-C(CH₃)₃) | 1.45 | Singlet |

| Piperidine (axial -CH₂) | 1.30 - 1.50 | Multiplet |

| Piperidine (equatorial -CH₂) | 1.90 - 2.10 | Multiplet |

| Piperidine (-CH₂-N(Boc)) | 2.80 - 3.00 & 4.00 - 4.20 | Multiplets |

| Piperidine (-CH-N) | 3.40 - 3.60 | Multiplet |

| Amine (-NH-) | Variable | Broad Singlet |

| Phenolic (-OH) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Boc group (-C (CH₃)₃) | ~80 |

| Boc group (-C(CH₃ )₃) | ~28 |

| Boc group (-C =O) | ~155 |

| Piperidine (-C H₂-) | 30 - 45 |

| Piperidine (-C H-N) | ~52 |

| Aromatic (-C H) | 115 - 125 |

| Aromatic (-C -N) | 135 - 145 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate molecular weight. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from its molecular formula, C₁₆H₂₄N₂O₃.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 293.1865 | [M+H]⁺ (Protonated Molecular Ion) |

| 237.1287 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 193.1235 | [M - Boc + H]⁺ (Loss of the Boc group) |

| 176.1228 | [C₁₁H₁₆N₂]⁺ (Fragment from piperidine ring cleavage) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H (hydroxyl) and N-H (amine) stretching vibrations. The strong carbonyl (C=O) stretching vibration of the Boc group's carbamate is expected to appear around 1680-1700 cm⁻¹. Aliphatic C-H stretching from the piperidine and Boc groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the 2-hydroxyphenylamino chromophore. Aromatic systems typically exhibit strong absorption bands in the 200-400 nm range. For a related compound, 4-Anilino-1-Boc-piperidine, a λ_max at 249 nm has been reported. caymanchem.com The presence of the hydroxyl group on the phenyl ring in the ortho position may cause a slight shift in the absorption maximum compared to the unsubstituted aniline (B41778) analog.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching, broad | 3200 - 3500 |

| N-H (Amine) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| C=O (Carbamate) | Stretching | 1680 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Amine/Carbamate) | Stretching | 1220 - 1350 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the connectivity of the atoms and reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. It would also show the orientation of the substituents on the ring, determining whether the 2-hydroxyphenylamino group is in an axial or equatorial position, with the equatorial position being sterically favored. Furthermore, the crystal structure would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which dictate the packing of the molecules in the crystal lattice. While no published crystal structure for this specific compound is available, studies on similar Boc-protected piperidine derivatives have confirmed the chair conformation of the ring in the solid state. researchgate.net

Application of Spectroscopic Techniques in Reaction Monitoring and Mechanistic Studies

Spectroscopic techniques are crucial not only for final product characterization but also for monitoring the progress of a chemical reaction and elucidating its mechanism. The synthesis of this compound, likely proceeding via reductive amination of 1-Boc-4-piperidone with 2-aminophenol (B121084), could be monitored using these methods.

For instance, IR spectroscopy could be used to track the disappearance of the ketone C=O stretching band of the starting material (around 1720 cm⁻¹) and the appearance of the N-H and product carbamate C=O bands. NMR spectroscopy is also highly effective for reaction monitoring. Aliquots can be taken from the reaction mixture, and ¹H NMR spectra can be recorded to observe the decrease in the signals of the starting materials and the corresponding increase in the characteristic signals of the product. This allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature and time.

Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), can be used to identify the starting materials, product, and any intermediates or byproducts in the reaction mixture. This is invaluable for understanding the reaction pathway and identifying potential side reactions, thereby providing insight into the reaction mechanism.

Future Research Trajectories and Interdisciplinary Opportunities for 1 Boc 4 2 Hydroxyphenylamino Piperidine

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Piperidine (B6355638) Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape by accelerating the design and identification of novel therapeutic agents. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential drug targets, and optimize the structures of lead compounds like derivatives of 1-Boc-4-(2-hydroxyphenylamino)piperidine. nih.govnih.gov

| AI/ML Method | Application in Drug Discovery | Potential for Piperidine Derivatives |

| Machine Learning (ML) | Predicts bioactivity, toxicity, and pharmacokinetic properties from chemical structures. nih.gov | Rapidly screen virtual libraries of this compound analogues to prioritize synthesis. |

| Deep Learning (DL) | Analyzes complex datasets to identify novel drug-target interactions and guide molecular optimization. nih.gov | Design derivatives with enhanced binding affinity and selectivity for specific biological targets. |

| Graph Neural Networks (GNNs) | Learns directly from the molecular graph to predict properties and interactions. nih.govpeerj.com | Elucidate structure-activity relationships (SAR) for complex piperidine-based compounds. |

| Generative Models | Designs entirely new molecules with desired properties. bohrium.com | Generate novel piperidine scaffolds inspired by this compound for unexplored biological targets. |

Development of Novel and Highly Efficient Synthetic Methodologies for Complex Piperidine Analogues

Recent breakthroughs include the development of one-pot multicomponent reactions, which allow for the construction of highly functionalized piperidines in a single step from simple starting materials. researchgate.net Additionally, novel catalytic systems are streamlining synthetic pathways. For example, a combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling offers a streamlined approach to creating complex, three-dimensional piperidine molecules, reducing processes that traditionally took 7-17 steps down to just 2-5 steps. news-medical.net Other innovative methods involve gold-catalyzed intramolecular dearomatization/cyclization and palladium-catalyzed reactions that enable precise control over the final molecular architecture. nih.gov These advanced methodologies will be instrumental in building diverse libraries of complex piperidine analogues for biological screening. ajchem-a.com

| Synthetic Strategy | Description | Advantage for Piperidine Synthesis |

| Multicomponent Reactions | Combines three or more reactants in a single operation to form a complex product. researchgate.net | High atom economy, operational simplicity, and rapid access to diverse piperidine structures. |

| C-H Oxidation/Radical Cross-Coupling | A two-step process that first functionalizes a C-H bond and then forms a new C-C bond. news-medical.net | Reduces the number of synthetic steps, minimizes waste, and avoids costly precious metal catalysts. news-medical.net |

| Metal-Catalyzed Cyclization | Uses transition metals like gold or palladium to catalyze the formation of the piperidine ring. nih.gov | Enables high stereoselectivity and the synthesis of complex, polysubstituted piperidines. nih.gov |

| Organocatalysis | Employs small organic molecules as catalysts for piperidine synthesis. researchgate.net | Avoids toxic heavy metals, often uses milder reaction conditions, and is environmentally friendly. |

Exploration of Stereochemical Diversity and its Influence on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions, leading to different spatial arrangements. wikipedia.org Future research on derivatives of this compound will need to systematically explore this stereochemical diversity.

Controlling the stereochemistry at different positions on the piperidine ring can dramatically impact how a molecule interacts with its biological target. acs.org For example, different stereoisomers of a piperidine-based drug can exhibit vastly different binding affinities, efficacies, or metabolic stabilities. nih.gov The development of stereoselective synthetic methods, which yield a specific isomer, is therefore a high priority. nih.gov Techniques such as diastereoselective reductive cyclization and the use of chiral protecting groups are being employed to control the stereochemistry of piperidine products. nih.gov By synthesizing stereochemically pure analogues of this compound, researchers can more accurately probe molecular recognition events at the target site and design more potent and selective ligands.

| Stereochemical Feature | Influence on Molecular Recognition | Example |

| Ring Conformation | The chair conformation places substituents in specific spatial orientations (axial/equatorial). wikipedia.org | The equatorial conformation of the N-H bond in piperidine is generally more stable in nonpolar solvents. wikipedia.org |

| Chiral Centers | The introduction of stereocenters creates enantiomers or diastereomers with distinct 3D shapes. | In one study, replacing a piperazine (B1678402) ring with a piperidine ring dramatically increased affinity for the σ1 receptor, highlighting the importance of the core structure. nih.gov |

| Diastereoselectivity | Different diastereomers of a drug can have unique interactions with a target's binding pocket. | Diastereoselective synthesis of donepezil (B133215) analogues showed that chiral modifications on the piperidine moiety impact acetylcholinesterase inhibition. acs.org |

Advancements in Multitarget Ligand Design Incorporating Piperidine Scaffolds

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. This has spurred the development of multitarget-directed ligands (MTDLs)—single molecules designed to interact with two or more biological targets simultaneously. nih.gov The piperidine scaffold is a privileged structure in the design of MTDLs due to its versatility and presence in many known bioactive compounds. nih.govmdpi.com

Future research will leverage the this compound core to design novel MTDLs. Design strategies often involve linking, fusing, or merging pharmacophores from two different known ligands. nih.govmdpi.com For example, piperidine derivatives have been synthesized to simultaneously inhibit cholinesterases and BACE1, two key targets in Alzheimer's disease. nih.gov The challenge lies in carefully selecting the targets and optimizing the linker and pharmacophores to achieve balanced activity at each target while maintaining drug-like properties. nih.gov The structural flexibility of the piperidine scaffold makes it an ideal framework for arranging different functional groups in the correct orientation to interact with multiple binding sites. nih.gov

| MTDL Design Strategy | Description | Application with Piperidine Scaffolds |

| Linking | Two distinct pharmacophores are connected by a flexible or rigid linker. nih.gov | A piperidine-based pharmacophore could be linked to another active moiety to target two different proteins. |

| Fusing | Two pharmacophores are merged by overlapping common structural features. nih.gov | Fusing a piperidine ring system with another heterocyclic structure to create a novel, dual-target molecule. |

| Merging | A new scaffold is designed that incorporates the key binding elements of two different ligands. mdpi.com | Designing a novel piperidine-containing core that satisfies the binding requirements of multiple targets. |

Emerging Roles of Piperidine Derivatives in Chemical Biology Probes

Beyond direct therapeutic applications, piperidine derivatives are increasingly being developed as chemical probes to investigate biological processes. These specialized tools are designed to selectively interact with a specific target, allowing researchers to study its function in a cellular or in vivo context.

Derivatives of this compound can be functionalized to create a variety of probes. For instance, by attaching a fluorescent reporter group, a biotin (B1667282) tag for protein isolation, or a photo-crosslinking moiety for identifying binding partners, the piperidine scaffold can be transformed into a powerful tool for chemical biology. A recent development involves piperazine-fused cyclic disulfides that act as high-performance, reduction-activated probes. chemrxiv.org These probes are stable but can be rapidly cleaved inside cells, making them excellent for studying redox biology. chemrxiv.org The cis- and trans-fused diastereomers even show different reductant specificities, allowing for selective reporting on the activity of specific enzymes like thioredoxins. chemrxiv.org This highlights the potential for developing sophisticated, stimulus-responsive probes from piperidine-based structures to explore complex biological networks.

| Type of Chemical Probe | Function | Potential Application for Piperidine Derivatives |

| Fluorescent Probes | Visualize the location and dynamics of a target protein within a cell. | A fluorescently-tagged piperidine derivative to track its cellular uptake and localization. |

| Affinity-Based Probes | Isolate and identify the binding partners of a small molecule. | A piperidine derivative functionalized with biotin to pull down its target protein from cell lysates. |

| Activity-Based Probes | Covalently label active enzymes to measure their catalytic activity. | A reactive piperidine derivative designed to specifically label the active site of a target enzyme. |

| Redox-Sensing Probes | Report on the redox state of the cellular environment. | A piperidine-disulfide conjugate that releases a fluorophore upon reduction by cellular thiols. chemrxiv.org |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Boc-4-(2-Hydroxyphenylamino)piperidine, and what critical parameters influence reaction yields?

Answer: The synthesis typically involves sequential acylation and deprotection steps. For example:

- Acylation : React 4-aminopiperidine with 2-hydroxyphenyl isocyanate or chloroformate in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Stir for 24 hours at room temperature.

- Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in DCM with catalytic DMAP.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Key parameters include reagent stoichiometry (1:1.2 substrate-to-acylating agent), solvent purity, and reaction temperature control to avoid Boc cleavage .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group.

- Handling : Use PPE (nitrile gloves, chemical goggles) and work in a fume hood to minimize inhalation of dust. Avoid contact with moisture or acidic vapors, which accelerate degradation .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound derivatives?

Answer:

- QSAR Modeling : Use ADMET Predictor™ or similar software to calculate logP, polar surface area, and hydrogen-bonding capacity. Correlate with bioavailability and blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability. Validate predictions via in vitro microsomal assays .

Advanced: How can researchers resolve contradictions in synthetic yields for N-Boc piperidine intermediates?

Answer:

- Design of Experiments (DoE) : Systematically vary factors like solvent (DCM vs. THF), catalyst (NaBH(OAc)₃ purity), and reaction time.

- Case Study : Reductive amination of N-Boc-4-piperidone with aniline achieved 95% yield using high-purity sodium triacetoxyborohydride, compared to 70% with lower-grade reagents .

Basic: What spectroscopic techniques characterize this compound?

Answer:

- NMR : ¹H NMR confirms Boc protection (δ 1.4 ppm, singlet for tert-butyl) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR identifies carbonyl (C=O at ~155 ppm).

- IR : Peaks at ~1680 cm⁻¹ (Boc carbonyl) and ~3400 cm⁻¹ (N-H/O-H stretch).

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 335.4) .

Advanced: What methodologies study the stereochemical outcomes of reactions involving this compound?

Answer:

- Chiral Resolution : Use Chiralpak® IA-3 columns (HPLC/SFC) to separate enantiomers.

- Computational Analysis : Density Functional Theory (DFT) models transition states to rationalize enantioselectivity. For example, (-)-sparteine-mediated deprotonation achieves 87:13 enantiomeric ratio (er) .

Advanced: How can SAR studies guide the design of bioactive derivatives?

Answer:

- Substituent Effects : Replace the hydroxyl group with electron-withdrawing groups (e.g., -NO₂) to enhance acetylcholinesterase inhibition.

- Boc Removal : Deprotection to free amine improves solubility but may reduce metabolic stability. Evaluate via IC₅₀ assays and logD measurements .

Basic: What solvents are optimal for synthesizing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.